Myelin Basic Protein (87-99) (human, bovine, rat)
Overview
Description
Myelin Basic Protein (87-99) is a peptide fragment derived from the larger myelin basic protein, which is a crucial component of the myelin sheath in the central nervous system. This peptide sequence, consisting of 13 amino acids, is known for its role in autoimmune diseases, particularly multiple sclerosis. It is an encephalitogenic peptide, meaning it can induce an immune response that targets the brain and spinal cord .
Preparation Methods
Synthetic Routes and Reaction Conditions: Myelin Basic Protein (87-99) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, where each amino acid is protected by an Fmoc group that is removed before the next amino acid is added. The peptide is then cleaved from the resin and purified .
Industrial Production Methods: Industrial production of Myelin Basic Protein (87-99) follows similar principles but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and consistency. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure its purity and correct sequence .
Chemical Reactions Analysis
Types of Reactions: Myelin Basic Protein (87-99) can undergo various chemical reactions, including:
Oxidation: This can occur at the methionine residues, leading to the formation of methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Specific amino acid derivatives during SPPS.
Major Products: The major products of these reactions are modified peptides with altered biological activity or stability. For example, oxidation of methionine can affect the peptide’s interaction with immune cells .
Scientific Research Applications
Myelin Basic Protein (87-99) has numerous applications in scientific research:
Chemistry: Used as a model peptide to study protein folding and interactions.
Biology: Investigated for its role in the immune response and its interaction with T cells.
Medicine: Studied extensively in the context of multiple sclerosis to understand disease mechanisms and develop potential therapies.
Industry: Utilized in the development of diagnostic tools and therapeutic agents for autoimmune diseases.
Mechanism of Action
Myelin Basic Protein (87-99) exerts its effects by interacting with T cells in the immune system. It is recognized by specific T cell receptors, leading to the activation and proliferation of these cells. This interaction causes a Th1 polarization, which is associated with the inflammatory response seen in multiple sclerosis. The peptide’s ability to induce this immune response makes it a valuable tool for studying autoimmune diseases .
Comparison with Similar Compounds
Myelin Oligodendrocyte Glycoprotein (35-55): Another peptide involved in multiple sclerosis research.
Proteolipid Protein (139-151): Studied for its role in the myelin sheath and autoimmune responses.
Uniqueness: Myelin Basic Protein (87-99) is unique due to its specific sequence and its potent ability to induce an immune response. This makes it particularly valuable for studying the mechanisms of multiple sclerosis and developing targeted therapies .
Properties
IUPAC Name |
1-[2-[[2-[[1-[2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H114N20O17/c1-9-41(6)58(70(107)89-57(40(4)5)69(106)92-60(43(8)96)71(108)93-31-19-27-53(93)67(104)84-48(26-18-30-81-74(78)79)62(99)91-59(42(7)95)72(109)94-32-20-28-54(94)73(110)111)90-66(103)52(36-55(76)97)87-61(98)47(25-16-17-29-75)83-63(100)49(33-44-21-12-10-13-22-44)85-64(101)50(34-45-23-14-11-15-24-45)86-65(102)51(35-46-37-80-38-82-46)88-68(105)56(77)39(2)3/h10-15,21-24,37-43,47-54,56-60,95-96H,9,16-20,25-36,75,77H2,1-8H3,(H2,76,97)(H,80,82)(H,83,100)(H,84,104)(H,85,101)(H,86,102)(H,87,98)(H,88,105)(H,89,107)(H,90,103)(H,91,99)(H,92,106)(H,110,111)(H4,78,79,81) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSSZRUKIAIQNAZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)N2CCCC2C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CN=CN5)NC(=O)C(C(C)C)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H114N20O17 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1555.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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